molecular formula C7H5ClN2O2S B14840222 2-Cyano-6-methylpyridine-4-sulfonyl chloride

2-Cyano-6-methylpyridine-4-sulfonyl chloride

Cat. No.: B14840222
M. Wt: 216.65 g/mol
InChI Key: LLYSFDSJRRFARR-UHFFFAOYSA-N
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Description

2-Cyano-6-methylpyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-methylpyridine-4-sulfonyl chloride typically involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and sulfonation processes. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-methylpyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The cyano and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

2-Cyano-6-methylpyridine-4-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-6-methylpyridine-4-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyano-6-methylpyridine-4-sulfonyl chloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

2-cyano-6-methylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c1-5-2-7(13(8,11)12)3-6(4-9)10-5/h2-3H,1H3

InChI Key

LLYSFDSJRRFARR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)S(=O)(=O)Cl

Origin of Product

United States

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